molecular formula C21H19ClF3N5O B12300958 4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

Cat. No.: B12300958
M. Wt: 449.9 g/mol
InChI Key: HXAUJHZZPCBFPN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of M2698 involves several steps, including the preparation of intermediates and final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that M2698 is produced through a series of chemical reactions that ensure high purity and activity . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

M2698 undergoes various chemical reactions, primarily involving its interaction with target proteins. It is known to inhibit p70S6K and Akt by binding to their ATP-binding sites, thereby preventing their phosphorylation and activation . Common reagents used in these reactions include ATP analogs and specific inhibitors that target the PAM pathway. The major products formed from these reactions are the inhibited forms of p70S6K and Akt, which lead to downstream effects on cell growth and survival .

Scientific Research Applications

M2698 has been extensively studied for its potential in cancer therapy. It has shown promise in preclinical and clinical studies for treating various types of cancer, including breast cancer and glioblastoma . In addition to its anticancer properties, M2698 is also being investigated for its potential in overcoming resistance to existing cancer therapies. By targeting both p70S6K and Akt, M2698 can inhibit compensatory feedback loops that often limit the effectiveness of other PAM pathway inhibitors .

Properties

Molecular Formula

C21H19ClF3N5O

Molecular Weight

449.9 g/mol

IUPAC Name

4-[[2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

InChI

InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)

InChI Key

HXAUJHZZPCBFPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Origin of Product

United States

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